3-(Pentylthio)-4h-1,2,4-triazole
Overview
Description
3-(Pentylthio)-4h-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a pentylthio group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentylthio)-4h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pentylthio-substituted hydrazine with a suitable nitrile or isothiocyanate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Pentylthio)-4h-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or alkyl halides are typically employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or alkylated triazoles.
Scientific Research Applications
3-(Pentylthio)-4h-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-(Pentylthio)-4h-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, while the pentylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)-4h-1,2,4-triazole
- 3-(Ethylthio)-4h-1,2,4-triazole
- 3-(Butylthio)-4h-1,2,4-triazole
Uniqueness
3-(Pentylthio)-4h-1,2,4-triazole is unique due to the length of its alkyl chain, which can influence its physical and chemical properties. The pentylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications. Compared to shorter alkyl chains, the pentylthio group can enhance the compound’s ability to interact with biological membranes and improve its overall stability.
Properties
IUPAC Name |
5-pentylsulfanyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-2-3-4-5-11-7-8-6-9-10-7/h6H,2-5H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSWCAZMHZEBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-(Pentylthio)-4H-1,2,4-triazole in the context of Pseudomonas aeruginosa?
A1: Pseudomonas aeruginosa is an opportunistic pathogen known for its resistance to antibiotics. This study investigates this compound's interaction with FabA [], a key enzyme in P. aeruginosa's fatty acid biosynthesis pathway. Disrupting this pathway is a promising strategy for developing new antibacterial agents. Understanding how this compound binds to FabA provides crucial information for designing more effective inhibitors that could target this pathogen.
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